Technical Deep Dive: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Technical Deep Dive: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
[1]
Executive Summary & Chemical Identity
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (often abbreviated as (1R,3S)-CACP or cis-3-ACPC ) is a conformationally restricted analogue of the inhibitory neurotransmitter
This structural rigidity makes it a critical probe in neuropharmacology for mapping the pharmacophore of GABA receptors.[1] It primarily acts as a partial agonist at GABA
| Property | Detail |
| IUPAC Name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride |
| Stereochemistry | cis-configuration (1R, 3S) |
| Molecular Formula | C |
| Primary Target | GABA |
| Secondary Target | GABA Transporters (Substrate/Weak Inhibitor) |
| Key Characteristic | Conformationally restricted GABA mimetic |
Mechanism of Action (MoA)
The mechanism of (1R,3S)-CACP is defined by its ability to bind to the orthosteric site of GABA receptors, inducing chloride ion influx and neuronal hyperpolarization.[1]
Conformational Restriction & Receptor Binding
GABA is a flexible molecule that can bind to different receptor subtypes (GABA
-
(1R,3S)-CACP locks the amino and carboxyl groups into a cis-orientation .[1]
-
This specific geometry mimics the bioactive conformation required for activation of GABA
(rho) receptors and specific subtypes of GABA receptors.[1] -
Unlike the trans isomer (TACP), which has different potency profiles, the cis-(1R,3S) isomer is often used to distinguish between the steric requirements of GABA binding pockets.[1]
Receptor Activation (Agonism)
Upon binding to the GABA recognition site on the receptor complex:[1]
-
Ligand Binding: The ammonium group (at C3) and carboxylate group (at C1) form electrostatic interactions with arginine and glutamate residues within the receptor's binding pocket.[1]
-
Channel Gating: The binding induces a conformational change in the receptor pentamer.[1]
-
Chloride Influx: The integral chloride channel opens, allowing Cl
ions to flow down their electrochemical gradient into the neuron.[1] -
Hyperpolarization: The influx of negative charge lowers the membrane potential, inhibiting action potential firing (phasic inhibition).[1]
Critical Distinction: While (1R,3S)-CACP is an agonist, it often displays partial agonism compared to the full agonist GABA.[1] This means it may elicit a sub-maximal response even at saturating concentrations, making it a useful tool for studying receptor gating kinetics without inducing excitotoxicity or full desensitization.[1]
Interaction with GABA Transporters (GATs)
While primarily a receptor agonist, (1R,3S)-CACP also interacts with GABA transporters (GAT-1, GAT-3).[1]
-
It serves as a substrate that can be translocated, or a competitive inhibitor of GABA uptake.[1]
-
However, its potency at transporters is generally distinct from its receptor activity, and it is less potent than specific inhibitors like nipecotic acid.[1]
Pathway Visualization
The following diagram illustrates the signal transduction pathway initiated by (1R,3S)-CACP, highlighting its specific intervention point compared to endogenous GABA.
Caption: (1R,3S)-CACP mimics the folded conformation of GABA to activate chloride channels, leading to neuronal inhibition.[1]
Experimental Protocols
Preparation and Handling[1]
-
Solubility: The hydrochloride salt is highly soluble in water (>20 mg/mL).[1]
-
Stability: Store solid at -20°C. Aqueous stock solutions (e.g., 100 mM) are stable at -20°C for up to 1 month.[1]
-
pH Adjustment: When preparing buffers for physiological assays (e.g., ACSF or HEPES-buffered saline), ensure the pH is re-adjusted to 7.4, as the HCl salt will acidify the solution.[1]
Electrophysiology: Validation of Agonist Activity
Objective: To quantify the agonist potency (EC
Methodology (Two-Electrode Voltage Clamp - TEVC):
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding GABA
subunits (e.g., ) or GABA ( ).[1] Incubate for 2–3 days. -
Setup: Place oocyte in a recording chamber perfused with Ringer’s solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl
, 10 mM HEPES, pH 7.2). -
Clamping: Impale oocyte with two glass microelectrodes (0.5–2 M
resistance) filled with 3 M KCl. Clamp membrane potential at -60 mV.[1] -
Application:
-
Data Analysis:
Self-Validating Control:
-
Antagonist Blockade: The current induced by (1R,3S)-CACP must be fully reversible by the co-application of a specific antagonist (e.g., Bicuculline for GABA
or TPMPA for GABA ).[1] If the current is not blocked, the compound is acting off-target.[1]
Comparative Pharmacology
The following table contrasts (1R,3S)-CACP with other GABA analogs to highlight its unique profile.
| Compound | Stereochemistry | Primary Activity | Receptor Selectivity |
| (1R,3S)-CACP | cis-1,3 | Partial Agonist | GABA |
| (1S,3R)-CACP | cis-1,3 | Agonist | GABA |
| TACP | trans-1,3 | Agonist | Potent GABA |
| Muscimol | Isoxazole analog | Full Agonist | High affinity GABA |
| Nipecotic Acid | Piperidine analog | Uptake Inhibitor | GAT-1 Selective |
Note: The distinction between cis and trans isomers in cyclopentane analogs is critical. The (1R,3S) isomer specifically probes the "folded" binding pocket requirements.
References
-
Johnston, G. A., et al. (1975). "Stereoisomers of 3-aminocyclopentanecarboxylic acid."[1] Australian Journal of Chemistry.[1] (Describes the synthesis and initial characterization of the isomers).
-
Thoreson, W. B., & Miller, R. F. (1994). "Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells."[1][2] The Journal of General Physiology. (Provides context on cyclopentane analogs in neurophysiology).
-
Allan, R. D., et al. (1990). "GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid."[1][3] European Journal of Pharmacology. (Discusses the structure-activity relationship of cyclopentane GABA analogs).
-
PubChem Compound Summary. "(1R,3S)-3-Aminocyclopentanecarboxylic acid." National Center for Biotechnology Information.[1] (Chemical and physical property verification). [1]
